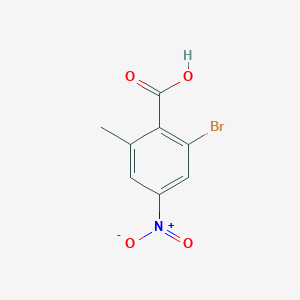

2-Bromo-6-methyl-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-methyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO4 . It is used in various chemical reactions and has a molecular weight of 260.04 .

Synthesis Analysis

The synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid can involve several methods. One such method involves the use of palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another method involves the use of 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methyl-4-nitrobenzoic acid is represented by the linear formula C8H6BrNO4 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

2-Bromo-6-methyl-4-nitrobenzoic acid is a solid substance that should be stored in a dry, room temperature environment . The average mass of this compound is 246.015 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Zinc (II) Complexes

This compound has been used as a starting reagent in the synthesis of new zinc (II) − 2-bromobenzoate complex compounds, which are of interest in coordination chemistry and may have potential applications in catalysis and materials science .

Ligand Synthesis

It serves as a precursor in the synthesis of hemilabile benzimidazolyl phosphine ligands. These ligands can be important for creating complexes used in homogeneous catalysis, particularly in reactions that require precise control over the coordination environment around the metal center .

Negishi Coupling

The compound undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis. This type of coupling reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis .

Intermediate for Anticancer Agents

It is an intermediate in the synthesis of potential anticancer agents, such as Lonafarnib . This highlights its role in pharmaceutical research and drug development.

Wirkmechanismus

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Brominated benzoic acids are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups in a substitution reaction, potentially altering the compound’s properties and interactions with its targets .

Biochemical Pathways

Benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The introduction of a bromine atom into a molecule can significantly alter its reactivity, potentially leading to different biological effects .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be stored in a dry, room-temperature environment .

Safety and Hazards

Zukünftige Richtungen

The future directions of 2-Bromo-6-methyl-4-nitrobenzoic acid could involve its use in various chemical reactions. For instance, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis . It could also be used as an intermediate in the synthesis of potential anticancer agents .

Relevant Papers There are several relevant papers related to 2-Bromo-6-methyl-4-nitrobenzoic acid. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZGSEGSWSTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methyl-4-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2953683.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2953701.png)

![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)